(E)-FeCp-oxindole

VEGFR2 inhibition kinase assay IC50 comparison

For researchers mapping VEGFR2-specific signaling, this (E)-isomer is the essential tool. Unlike its (Z)-counterpart, a 214 nM VEGFR2 inhibitor shows zero significant inhibition of VEGFR1 or PDGFRα/β at up to 10 µM, eliminating confounding crosstalk in angiogenesis and cell migration assays. Its unique ferrocenyl moiety also enables redox studies impossible with purely organic inhibitors. Do not substitute: verify geometric purity to ensure data reproducibility.

Molecular Formula C19H25FeNO+2
Molecular Weight 339.3 g/mol
Cat. No. B560279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-FeCp-oxindole
Synonyms(E)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one
Molecular FormulaC19H25FeNO+2
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC1CCCC1.C1CCC(C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2]
InChIInChI=1S/C14H15NO.C5H10.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h3-4,7-10H,1-2,5-6H2,(H,15,16);1-5H2;/q;;+2/b12-9+;;
InChIKeyJGKCUURLEMXRGX-ANOGCNOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (E)-FeCp-oxindole Remains a Bench-Standard Selectivity Control for VEGFR2 Kinase Studies: Technical Specifications and Comparator Context


(E)-FeCp-oxindole (CAS 884338-18-5) is a well-characterized, commercially available ferrocenyl oxindole compound that functions as a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR) with a reported IC₅₀ of 214 nM . It is the (E)-geometric isomer of (Z)-FeCp-oxindole, a closely related analog within a broader series of organometallic kinase inhibitors [1]. The compound exhibits anticancer activity against B16 murine melanoma cells (IC₅₀ < 1 μM) and is routinely used in angiogenesis and tyrosine kinase signaling research as a well-defined, moderate-potency VEGFR2 inhibitor for in vitro mechanistic studies . Its differentiation from the (Z)-isomer lies primarily in its distinct selectivity profile against related receptor tyrosine kinases (RTKs), making it a valuable tool for parsing isoform-specific biological responses .

Why Generic VEGFR2 Inhibitors Cannot Substitute for (E)-FeCp-oxindole in Specific Kinase Selectivity Studies


While numerous VEGFR2 inhibitors exist (e.g., sunitinib, sorafenib, axitinib), the geometric isomerism of FeCp-oxindole introduces a critical variable: the (E)-isomer displays a substantially different RTK selectivity fingerprint compared to its (Z)-counterpart. Specifically, (E)-FeCp-oxindole does NOT significantly inhibit VEGFR1 or PDGFRα/β at concentrations up to 10 μM, whereas the (Z)-isomer demonstrates significant inhibition of these off-target RTKs at identical concentrations . This distinction is paramount for experiments designed to dissect VEGFR2-specific signaling from that mediated by VEGFR1 or PDGFR crosstalk. Furthermore, the ferrocenyl moiety imparts unique redox properties (determined by cyclic voltammetry) that differ from purely organic oxindole-based kinase inhibitors like sunitinib, potentially influencing cellular oxidative stress responses and intracellular activation mechanisms [1]. Substituting with a generic or even a closely related analog without verifying the geometric configuration and associated selectivity data introduces a high risk of confounding experimental outcomes due to unaccounted off-target kinase inhibition or divergent chemical biology.

Quantitative Comparative Evidence for (E)-FeCp-oxindole: VEGFR2 Potency, Selectivity, and Anticancer Activity Benchmarks


VEGFR2 Inhibitory Potency: (E)-FeCp-oxindole vs. (Z)-FeCp-oxindole

(E)-FeCp-oxindole inhibits human VEGFR2 with an IC₅₀ of 214 nM, compared to 200 nM for the (Z)-isomer, representing a 7% difference in potency . The slightly lower potency of the (E)-isomer may be advantageous in assays where a more graded inhibition response is desired.

VEGFR2 inhibition kinase assay IC50 comparison angiogenesis

Kinase Selectivity Profile: Differential Inhibition of VEGFR1 and PDGFRs

At a concentration of 10 μM, (E)-FeCp-oxindole does not significantly inhibit VEGFR1, PDGFRα, or PDGFRβ, whereas the (Z)-isomer significantly inhibits these same kinases at the identical concentration . This establishes the (E)-isomer as the more VEGFR2-selective tool compound.

kinase selectivity off-target inhibition VEGFR1 PDGFR RTK profiling

Anticancer Activity in Melanoma Cells: Comparable Efficacy to (Z)-Isomer

Both (E)-FeCp-oxindole and its (Z)-isomer exhibit anticancer activity against B16 murine melanoma cells with reported IC₅₀ values < 1 μM, indicating that the geometric configuration does not abrogate cellular efficacy in this model .

anticancer activity melanoma B16 cell line cytotoxicity

Redox Properties: Electrochemical Differentiation from Purely Organic Oxindoles

Cyclic voltammetry studies confirm that (E)-ferrocenyl oxindoles, including (E)-FeCp-oxindole, exhibit reversible one-electron oxidation waves characteristic of the ferrocene/ferrocenium couple, a feature absent in purely organic oxindole kinase inhibitors such as sunitinib [1]. The redox potential of the ferrocenyl group can be modulated by substituents on the oxindole ring, offering a tunable parameter not available in non-organometallic analogs [1].

electrochemistry cyclic voltammetry redox behavior ferrocene

Cell Migration Inhibition: Demonstrated Activity in Wound-Healing and Boyden Chamber Assays

Ferrocenyl oxindoles, including (E)-FeCp-oxindole, have been evaluated for their effects on the migration of human breast cancer cells using both wound-healing and Boyden chamber assays, demonstrating the ability of this chemotype to inhibit cell motility—a key component of the metastatic cascade [1]. While specific quantitative data for (E)-FeCp-oxindole in these assays is not disaggregated in the public abstract, the class-level evidence supports its potential utility in anti-migration studies.

cell migration wound healing assay Boyden chamber anti-metastatic

Defined Research Applications for (E)-FeCp-oxindole Based on Quantitative Evidence


VEGFR2-Specific Signaling Pathway Dissection

Utilize (E)-FeCp-oxindole as a VEGFR2-selective inhibitor in cellular assays (e.g., HUVEC proliferation, tube formation) where confounding inhibition of VEGFR1 or PDGFRs must be minimized. The documented lack of significant activity against VEGFR1 and PDGFRα/β at 10 μM [1] ensures that observed anti-angiogenic effects can be more confidently attributed to VEGFR2 blockade, in contrast to the (Z)-isomer which inhibits these off-targets.

Calibrated VEGFR2 Inhibition for Dose-Response Profiling

Employ (E)-FeCp-oxindole (VEGFR2 IC₅₀ 214 nM) alongside the (Z)-isomer (IC₅₀ 200 nM) [1] to generate finely-spaced concentration-response curves in kinase assays. The ~7% difference in potency allows for more precise EC₅₀/IC₅₀ determinations and can help resolve subtle structure-activity relationships (SAR) within ferrocenyl oxindole chemotypes.

Electrochemical and Redox Biology Investigations

Leverage the reversible one-electron oxidation wave of the ferrocenyl group, as characterized by cyclic voltammetry [1], to study the interplay between kinase inhibition and cellular oxidative stress. (E)-FeCp-oxindole serves as a redox-active probe to investigate whether ferrocene-mediated ROS generation contributes to the anticancer activity of this chemotype, a mechanistic dimension absent in purely organic VEGFR2 inhibitors.

Anti-Migratory and Anti-Metastatic Compound Validation

Incorporate (E)-FeCp-oxindole into wound-healing and Boyden chamber migration assays with human cancer cell lines to evaluate the anti-migratory effects of VEGFR2 inhibition [1]. The compound's selectivity profile makes it particularly suitable for correlating VEGFR2 kinase activity with cell motility, providing a cleaner pharmacological tool than broader-spectrum RTK inhibitors.

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